

# An In-depth Technical Guide to the Spectral Analysis of Dipropyl Malonate

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## Compound of Interest

Compound Name: *Dipropyl malonate*

Cat. No.: *B072706*

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This technical guide provides a comprehensive overview of the spectral data for **dipropyl malonate** (CAS No. 1117-19-7), a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **dipropyl malonate** provide detailed information about its proton and carbon environments.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **dipropyl malonate** is characterized by four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.05	Triplet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~3.30	Singlet	2H	-O-CO-CH <sub>2</sub> -CO-O-
~1.65	Sextet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.95	Triplet	6H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum of **dipropyl malonate** shows four signals, corresponding to the four unique carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~167	C=O
~66	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~41	-O-CO-CH <sub>2</sub> -CO-O-
~22	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~10	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dipropyl malonate** is dominated by strong absorptions from the carbonyl and C-O ester bonds. While a precise experimental peak list is not readily available in public databases, the following table provides predicted vibrational frequencies based on the analysis of structurally similar compounds.<sup>[1]</sup>

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
~2970	Strong	Asymmetric C-H Stretch	Alkyl (CH <sub>3</sub> , CH <sub>2</sub> )
~2880	Medium	Symmetric C-H Stretch	Alkyl (CH <sub>3</sub> , CH <sub>2</sub> )
~1755	Strong	Asymmetric C=O Stretch	Ester Carbonyl
~1735	Strong	Symmetric C=O Stretch	Ester Carbonyl
~1460	Medium	C-H Bend	Alkyl (CH <sub>2</sub> )
~1380	Medium	C-H Bend	Alkyl (CH <sub>3</sub> )
~1250-1100	Strong	C-O Stretch	Ester

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **dipropyl malonate**, electron ionization (EI) is a common method.

## Electron Ionization Mass Spectrometry (EI-MS) Data

The mass spectrum of **dipropyl malonate** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
188	Low	[M] <sup>+</sup> (Molecular Ion)
145	Moderate	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
129	High	[M - OC <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
105	Moderate	[M - COOC <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
87	Moderate	[C <sub>4</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>
43	Very High (Base Peak)	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Note: The molecular ion peak for aliphatic esters can be weak or absent in EI-MS.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Specific parameters may need to be optimized for the instrument in use.

## NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **dipropyl malonate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

<sup>1</sup>H NMR Acquisition:

- Spectrometer: 300-600 MHz
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 8-16

- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 75-150 MHz
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Number of Scans: 128-1024 (or more, depending on concentration)
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

## Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid **dipropyl malonate** onto the center of the ATR crystal.
- Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm<sup>-1</sup>.
- Clean the ATR crystal thoroughly after the measurement.

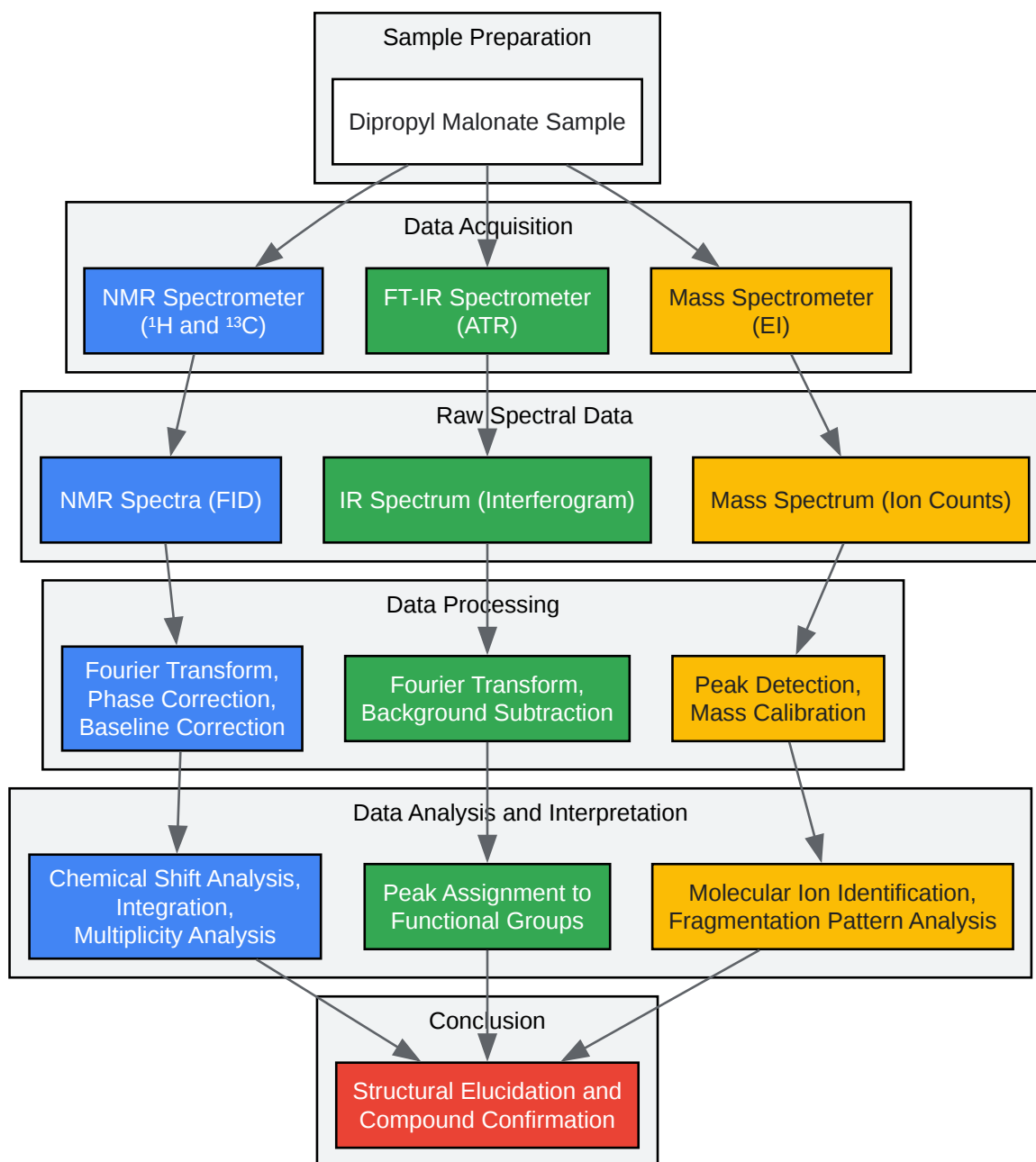
## Electron Ionization Mass Spectrometry (EI-MS)

- Introduce a small amount of the **dipropyl malonate** sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- If using a direct insertion probe, the sample is heated to induce vaporization into the ion source.
- In the ion source, the vaporized sample is bombarded with a beam of electrons (typically at 70 eV).

- The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole or time-of-flight).
- The detector records the abundance of ions at each mass-to-charge ratio ( $m/z$ ).

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical sample such as **dipropyl malonate**.



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Caption: Workflow for the spectral analysis of **dipropyl malonate**.

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## References

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